molecular formula C14H14N6O3S B3002212 N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide CAS No. 1351623-25-0

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B3002212
CAS No.: 1351623-25-0
M. Wt: 346.37
InChI Key: AALZIUMDTWPBHZ-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C14H14N6O3S and its molecular weight is 346.37. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including derivatives similar to the specified compound, has been investigated for their antibacterial properties. These compounds have shown high activity against various bacterial strains, indicating their potential as antibacterial agents. For example, a study by Azab, Youssef, and El‐Bordany (2013) explored the antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, revealing that eight compounds exhibited significant antibacterial activity Azab, Youssef, & El‐Bordany, 2013.

Antimicrobial Applications

A series of pyridines and pyridine-based sulfa-drugs have been reported as antimicrobial agents. These compounds, including structures similar to the one of interest, were synthesized and showed significant antimicrobial activity. El‐Sayed et al. (2017) detailed the design, synthesis, and antimicrobial activity of these compounds, with some exhibiting significant efficacy against a range of microbial species El‐Sayed, Moustafa, El-Torky, & El-Salam, 2017.

Anticancer and Radiosensitizing Potential

Novel sulfonamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their anticancer activity and radiosensitizing properties. Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) synthesized a series of sulfonamide derivatives and tested them for in vitro anticancer activity, finding several compounds that showed higher activity than doxorubicin, a commonly used chemotherapy drug. Additionally, some of these compounds were evaluated for their ability to enhance the cell-killing effect of γ-radiation, indicating their potential as radiosensitizers Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015.

Hybrid Compound Development

The development of sulfonamide-based hybrid compounds has been explored for their biological activities. These hybrids combine sulfonamides with other biologically active scaffolds, aiming to enhance their therapeutic properties. Recent advances in two-component sulfonamide hybrids have shown a range of pharmacological activities, including antibacterial, anti-obesity, diuretic, hypoglycemic, and antitumor effects. Ghomashi, Ghomashi, Aghaei, and Massah (2022) reviewed the design and biological activity of sulfonamide hybrids, highlighting their significant potential in medicinal chemistry Ghomashi, Ghomashi, Aghaei, & Massah, 2022.

Properties

IUPAC Name

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S/c21-14-5-4-13(19-9-2-7-16-19)18-20(14)10-8-17-24(22,23)12-3-1-6-15-11-12/h1-7,9,11,17H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALZIUMDTWPBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.